1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
The compound 1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine-3-carboxamide derivative characterized by two key substituents:
- R1: A 4-fluorobenzyl group at position 1 of the naphthyridine core.
- R2: A 2,4,6-trimethylphenyl (mesityl) group attached to the carboxamide nitrogen.
This structure combines lipophilic (trimethylphenyl) and moderately polar (fluorobenzyl) moieties, which may influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-15-11-16(2)22(17(3)12-15)28-24(30)21-13-19-5-4-10-27-23(19)29(25(21)31)14-18-6-8-20(26)9-7-18/h4-13H,14H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKORTVLVPPPPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic synthesis. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure and functional groups.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*logP values estimated from similar compounds.
†Predicted based on trimethylphenyl’s high lipophilicity.
‡Directly reported in .
Substituent Effects on Physicochemical Properties
- Lipophilicity (logP): The target’s trimethylphenyl group likely increases logP (~3.0) compared to analogues with methoxy (logP 1.96, ) or oxolanyl (logP 1.96, ) substituents. The hydroxy group in P682-1240 () reduces logP (2.98) compared to non-hydroxylated analogues .
Melting Points :
Spectral Data Trends
- IR Spectroscopy :
- 1H NMR :
- The NH proton in 5a4 () resonates at δ 9.19 ppm, while in ’s 2-chlorophenyl analogue, it shifts upfield to δ 9.80 ppm due to electron-withdrawing effects . The target’s NH signal is predicted near δ 9.0–9.5 ppm.
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of the 1,8-naphthyridine class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound based on various studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
-
Antimicrobial Properties
- The 1,8-naphthyridine derivatives exhibit potent antimicrobial activity against various bacterial strains. In particular, studies have shown that these compounds can enhance the effectiveness of fluoroquinolone antibiotics against multi-resistant bacterial strains, indicating their potential as antibiotic adjuvants .
- Anticancer Activity
- Anti-inflammatory Effects
- Neuroprotective Effects
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study
- Cancer Cell Line Analysis
- Inflammation Model
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
